7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline core with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline-3-carbonitrile using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile largely depends on its application. In cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. The nitrile group can act as a directing group in various transformations, enhancing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile apart is its unique combination of a boron-containing dioxaborolane ring and an isoquinoline core with a nitrile group. This structure provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C16H17BN2O2 |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-6-5-11-8-14(9-18)19-10-12(11)7-13/h5-8,10H,1-4H3 |
InChI Key |
QKFKOPICUXCOJI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3C=C2)C#N |
Origin of Product |
United States |
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